Cas no 2228139-75-9 (2-2-chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine)

2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine is a specialized organic compound featuring a trifluoromethyl and chloro-substituted phenyl ring attached to a branched amine structure. The presence of electron-withdrawing groups enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its sterically hindered amine moiety contributes to selective binding properties, useful in the development of bioactive molecules. The trifluoromethyl group improves metabolic stability and lipophilicity, which is advantageous in drug design. This compound’s structural features make it suitable for applications requiring precise molecular modifications, particularly in the synthesis of herbicides, fungicides, or pharmacologically active agents. Proper handling is essential due to its reactive functional groups.
2-2-chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine structure
2228139-75-9 structure
Product Name:2-2-chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine
CAS No:2228139-75-9
MF:C11H13ClF3N
MW:251.675832509995
CID:5750589
PubChem ID:165632851
Update Time:2025-06-08

2-2-chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1961463
    • 2228139-75-9
    • 2-[2-chloro-6-(trifluoromethyl)phenyl]-2-methylpropan-1-amine
    • 2-2-chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine
    • Inchi: 1S/C11H13ClF3N/c1-10(2,6-16)9-7(11(13,14)15)4-3-5-8(9)12/h3-5H,6,16H2,1-2H3
    • InChI Key: ZAERSDIEUTWICM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C(F)(F)F)=C1C(C)(C)CN

Computed Properties

  • Exact Mass: 251.0688616g/mol
  • Monoisotopic Mass: 251.0688616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-2-chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine

Introduction to 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine (CAS No. 2228139-75-9)

2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine (CAS No. 2228139-75-9) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and features a chlorinated and trifluoromethylated aromatic ring, which imparts distinct physicochemical properties and biological activities.

The molecular formula of 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine is C11H13ClF3N, with a molecular weight of approximately 257.67 g/mol. The presence of the trifluoromethyl group (CF3) and the chlorine atom (Cl) on the aromatic ring significantly influences its reactivity, solubility, and metabolic stability. These features make it an attractive candidate for drug discovery and development.

In the context of medicinal chemistry, 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine has been explored for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have highlighted its ability to modulate specific biological targets, such as receptors and enzymes, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for treating neurological disorders and cancer.

The synthesis of 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine typically involves multi-step reactions, including the formation of the aromatic ring with the desired substituents and subsequent functionalization to introduce the amine group. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution, have been employed to achieve high yields and purity. These methods not only enhance the efficiency of the synthesis but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.

Beyond its potential as a therapeutic agent, 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine has also found applications in other areas of chemical research. For example, it can serve as a building block for the synthesis of more complex molecules with diverse biological activities. Additionally, its unique electronic properties make it suitable for use in materials science, where it can be incorporated into polymers or other materials to impart specific functionalities.

In terms of safety and handling, it is important to note that while 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine is not classified as a hazardous substance under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.

To further advance the understanding and application of 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine, ongoing research is focused on elucidating its mechanism of action at the molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are being utilized to gain insights into its interactions with biological targets. These studies are crucial for optimizing its pharmacological properties and identifying potential side effects.

In conclusion, 2-Chloro-6-(trifluoromethyl)phenyl-2-methylpropan-1-amine (CAS No. 2228139-75-9) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new opportunities will emerge for leveraging this compound's properties in various fields of science and medicine.

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